molecular formula C22H17ClFN3O B3037549 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime CAS No. 478257-45-3

2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime

Cat. No. B3037549
CAS RN: 478257-45-3
M. Wt: 393.8 g/mol
InChI Key: KDYRYTYEZDBVKN-DHRITJCHSA-N
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Description

The compound “2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime” is a derivative of imidazopyridine . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazopyridine derivatives can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In a study, a series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized .


Molecular Structure Analysis

The molecular structure of imidazopyridine derivatives can vary based on the substituents on the ligands . The asymmetric unit of the title compound contains two molecules with dihedral angles between their benzene rings and imidazole ring systems .


Chemical Reactions Analysis

Imidazopyridine derivatives can form complexes with copper (II) salts, which have been examined for their catecholase activity . The principle of catecholase is based on the oxidation reaction of catechol to o-quinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazopyridine derivatives can vary based on their structure. For example, one derivative was reported as a white solid with a melting point of 167°C .

Scientific Research Applications

Synthesis and Biological Applications

Compounds involving the imidazo[1,2-a]pyridine nucleus, such as 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime, are synthesized for various applications. One such synthesis led to the creation of heterosubstituted chalcones and oxopyrimidines, which were evaluated for antimicrobial activity, signifying their potential in medicinal chemistry. The chemical structures were confirmed through IR, 1H-NMR, MASS spectral data, and elemental analysis, reinforcing the accuracy and viability of the synthetic pathways used (Joshi, Vekariya, Dodiya, Ghetiya, & Joshi, 2012).

Chemical Transformations and Mechanistic Studies

In the realm of chemical transformations, the oximes of certain carbaldehydes underwent thermally induced 1,3-dipolar cycloadditions, leading to fused isoxazolidine derivatives. The process exhibited a mechanistic feature suggesting the role of certain groups in the oximes as intramolecular catalysts for proton transfers. This insight into the chemical behavior of oximes can be instrumental in designing and synthesizing new compounds with specific properties (Gotoh, Sun, Hirayama, & Noguchi, 1996).

Fluorescent Molecular Rotor Studies

In the field of molecular sensing, a library of fluorescent molecular rotors (FMRs) was synthesized using a similar imidazo[1,2-a]pyridine compound. These FMRs were investigated for their viscosity sensing properties, demonstrating the chemical's utility in creating sensors that can detect changes in the environment. The FMRs showed significant enhancement in emission intensity in a viscous environment, indicating their potential use in various analytical and diagnostic applications (Jadhav & Sekar, 2017).

Antimicrobial and Pharmacological Screening

Another study focused on the synthesis of oximino-esters which exhibited ataractic (tranquilizing) activity. This underlines the compound's relevance in the development of new pharmacological agents, especially as tranquilizers. The study highlighted the significant tranquilizer effectiveness of diphenylcarbamyl analogs, marking them as potential candidates for further drug development and therapeutic applications (Kochhar & Williams, 1965).

Safety and Hazards

While specific safety and hazard information for “2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime” is not available, it’s worth noting that related compounds, such as 3-Pyridinecarboxaldehyde, are known to be severe skin irritants .

Future Directions

The future directions for research on imidazopyridine derivatives could involve exploring their potential applications in medicinal chemistry and material science . Further studies could also investigate the factors influencing their catalytic activities .

properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-N-[(3-fluorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O/c1-15-4-3-11-27-20(13-25-28-14-16-5-2-6-19(24)12-16)21(26-22(15)27)17-7-9-18(23)10-8-17/h2-13H,14H2,1H3/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYRYTYEZDBVKN-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=NOCC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2/C=N/OCC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime
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2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime
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2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime
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2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime
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2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime
Reactant of Route 6
2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime

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